5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a molecular formula of C23H22N6. This compound is notable for its unique structure, which includes a pyrazole ring, a cyano group, and a diethylamino-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles. The reaction is catalyzed by a base and proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring . The reaction conditions often include the use of solvents such as methanol, ethanol, or acetone, and the reaction temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It exhibits properties that make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color properties make it suitable for use in various applications, including textiles and coatings .
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-{(Z)-1-cyano-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
- N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides
Uniqueness
Compared to similar compounds, 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups. The presence of the diethylamino-substituted phenyl group and the cyano group imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H22N6 |
---|---|
Molecular Weight |
382.5g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[4-(diethylamino)phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H22N6/c1-3-28(4-2)19-12-10-17(11-13-19)14-18(15-24)22-21(16-25)23(26)29(27-22)20-8-6-5-7-9-20/h5-14H,3-4,26H2,1-2H3/b18-14+ |
InChI Key |
MOTJXVKERVMPDT-NBVRZTHBSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.